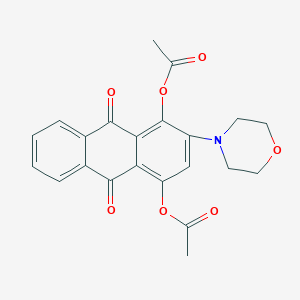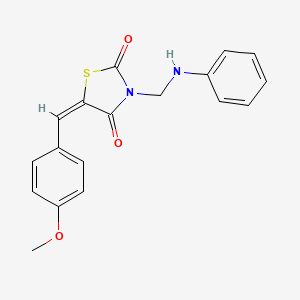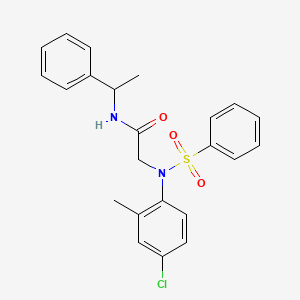![molecular formula C22H23NO3 B5118250 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, also known as AMPPQ, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of applications.
Wirkmechanismus
The mechanism of action of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline involves its binding to specific proteins and enzymes in the body. It has been found to bind to several ion channels, including the TRPM8 channel, and to inhibit their function. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling and ion flux.
Biochemical and Physiological Effects
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the function of several ion channels, including the TRPM8 channel, which can lead to changes in cellular signaling and ion flux. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. Because it binds to specific proteins and enzymes, it can be used to study the function of these proteins in isolation. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to be relatively stable and easy to work with in lab settings.
One limitation of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its potential toxicity. While it has been found to be relatively safe at low concentrations, higher concentrations can be toxic to cells. Additionally, because 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a synthetic compound, its effects on biological systems may not be entirely representative of natural processes.
Zukünftige Richtungen
There are several potential future directions for research involving 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. One area of interest is the study of its effects on other ion channels and proteins. Additionally, further research is needed to determine the optimal concentrations of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline for use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, which could have a variety of therapeutic applications.
Synthesemethoden
The synthesis of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylamine to form 3-(4-allyl-2-methoxyphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used extensively in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to be particularly useful in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used to study the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold temperatures.
Eigenschaften
IUPAC Name |
8-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,8-13,16H,1,6-7,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIRZNBFLIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)



![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
